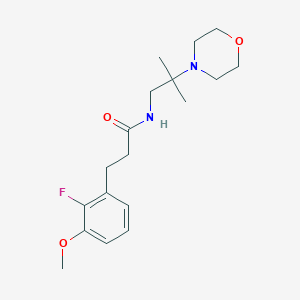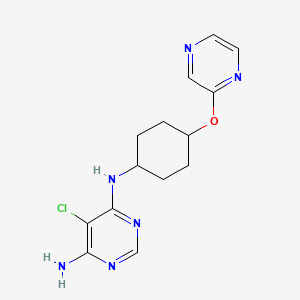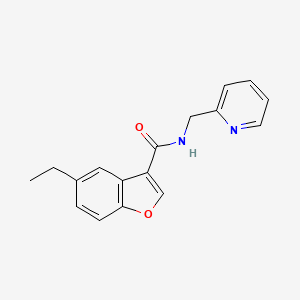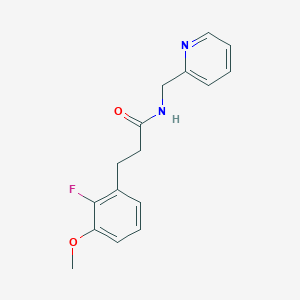
3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide, also known as FMP, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential application in the field of drug discovery and development. The aim of
作用机制
3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide exerts its pharmacological effects by inhibiting the activity of FAAH, MAGL, and cannabinoid receptors. FAAH and MAGL are enzymes that are involved in the metabolism of endocannabinoids, which are lipid signaling molecules that play a crucial role in the regulation of various physiological processes. By inhibiting the activity of FAAH and MAGL, 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide increases the levels of endocannabinoids, which in turn activates cannabinoid receptors and exerts its pharmacological effects.
Biochemical and physiological effects:
3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide has been shown to exhibit various biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-obesity effects. 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide has been shown to reduce pain sensation in animal models of chronic pain by increasing the levels of endocannabinoids. 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide has also been shown to reduce inflammation in animal models of inflammatory diseases by inhibiting the activity of FAAH and MAGL. Additionally, 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide has been shown to reduce body weight gain and improve glucose metabolism in animal models of obesity.
实验室实验的优点和局限性
3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for FAAH, MAGL, and cannabinoid receptors. 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide also exhibits good pharmacokinetic properties, including high oral bioavailability and good brain penetration. However, 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.
未来方向
There are several future directions for the research and development of 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide analogs with improved pharmacological properties, including increased potency and selectivity. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide and its potential for clinical application.
合成方法
3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis of 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide involves the reaction of 3-(2-fluoro-3-methoxyphenyl)propanoic acid with 2-methyl-2-(4-morpholinyl)propan-1-amine in the presence of a coupling reagent. The reaction mixture is then subjected to purification and isolation steps to obtain the final product.
科学研究应用
3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide has been extensively studied for its potential application in the field of drug discovery and development. 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide has been shown to exhibit inhibitory activity against various enzymes and receptors, including fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and cannabinoid receptors (CB1 and CB2). These enzymes and receptors are involved in various physiological processes, including pain sensation, inflammation, and appetite regulation. Therefore, 3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide has the potential to be developed as a therapeutic agent for the treatment of various diseases, including chronic pain, inflammation, and obesity.
属性
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O3/c1-18(2,21-9-11-24-12-10-21)13-20-16(22)8-7-14-5-4-6-15(23-3)17(14)19/h4-6H,7-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFIQIPQFQXSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CCC1=C(C(=CC=C1)OC)F)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-6-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623832.png)
![2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol](/img/structure/B6623835.png)
![7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline](/img/structure/B6623838.png)
![4-[6-[[1-(Dimethylamino)cyclobutyl]methyl-methylamino]pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623842.png)

![N-[(6-methoxypyridin-2-yl)methyl]-N,2-dimethylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6623845.png)
![1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one](/img/structure/B6623855.png)
![N-[2-(2-fluoro-4-methoxyphenyl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623863.png)



![3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine](/img/structure/B6623897.png)
![[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-[4-(dimethylamino)pyridin-2-yl]methanone](/img/structure/B6623904.png)